

Spectroscopic Profile of 4-Chloro-2-nitrobenzenediazonium: A Technical Overview

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Compound of Interest

Compound Name: 4-Chloro-2-nitrobenzenediazonium

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An extensive search of publicly available scientific literature and chemical databases for experimental spectroscopic data (NMR, IR, UV-Vis) of **4-Chloro-2-nitrobenzenediazonium** has revealed a significant lack of published information. While general chemical identifiers and some predicted properties are available, detailed experimental spectra and the corresponding acquisition protocols for this specific compound are not currently in the public domain.

This guide aims to provide a comprehensive summary of the available information and, in the absence of direct experimental data, will present data for structurally related compounds to offer potential points of reference for researchers. It is crucial to note that the spectroscopic data of related molecules may not be representative of **4-Chloro-2-nitrobenzenediazonium** and should be used with caution.

Compound Identification

Property	Value	Source
Chemical Name	4-Chloro-2-nitrobenzenediazonium	IUPAC
Molecular Formula	$C_6H_3ClN_3O_2^+$	PubChem[1]
CAS Number	27165-22-6	PubChem[1]
Molecular Weight	184.56 g/mol	PubChem[1]

Spectroscopic Data (Absence of Experimental Data)

As of the latest search, no experimental NMR, IR, or UV-Vis spectra for **4-Chloro-2-nitrobenzenediazonium** have been found in peer-reviewed literature or spectral databases. Chemical databases such as PubChem and ChemSpider list the compound but do not provide any experimental spectroscopic data.^{[1][2]}

This absence of data necessitates a predictive approach or comparison with analogous structures for any research endeavors.

Data from Structurally Related Compounds

To provide some context for researchers, spectroscopic information for closely related compounds is presented below. These compounds share structural motifs with **4-Chloro-2-nitrobenzenediazonium**, but differences in substitution will lead to variations in their spectra.

4-Chloro-2-nitrobenzoic acid

This compound is structurally similar, differing by the presence of a carboxylic acid group instead of the diazonium group.

- ¹H NMR and ¹³C NMR: While specific data is not readily available in all databases, ChemicalBook provides access to ¹H NMR spectra for 4-Chloro-2-nitrobenzoic acid.^[3]
- IR Spectrum: Infrared spectral data for 4-Chloro-2-nitrobenzoic acid is also available through resources like ChemicalBook.^[4]

4-Nitrobenzenediazonium

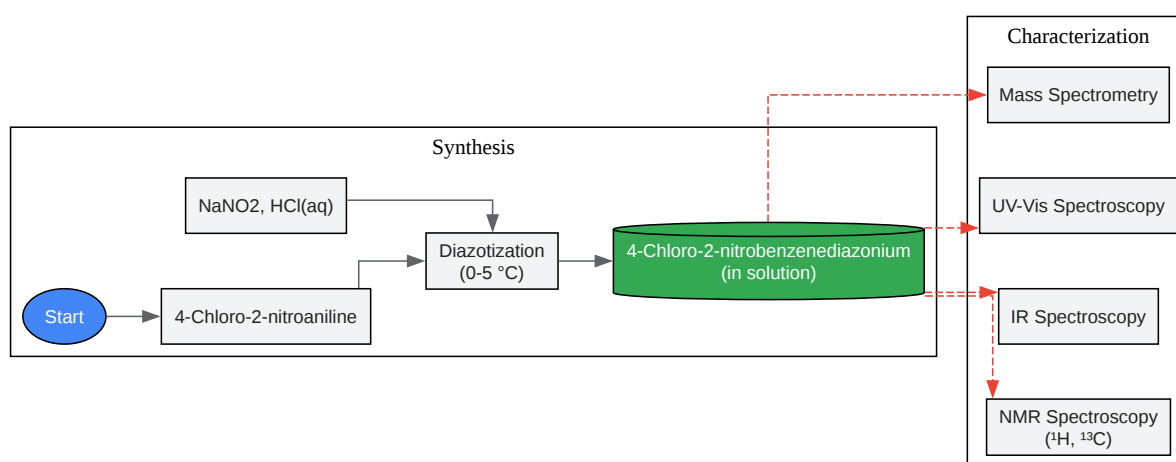
This compound lacks the chloro-substituent present in the target molecule.

- NMR, IR, and UV-Vis Spectra: The tetrafluoroborate salt of 4-nitrobenzenediazonium is well-characterized, and its spectral data is available in databases like PubChem, which links to SpectraBase.^[5] This includes ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra.

Synthesis and Characterization Workflow

While a specific, detailed experimental protocol for the synthesis and spectroscopic characterization of **4-Chloro-2-nitrobenzenediazonium** is not available, a general workflow for the preparation of aryldiazonium salts can be outlined. This typically involves the diazotization of the corresponding aniline.

Below is a conceptual workflow for the synthesis of **4-Chloro-2-nitrobenzenediazonium**.

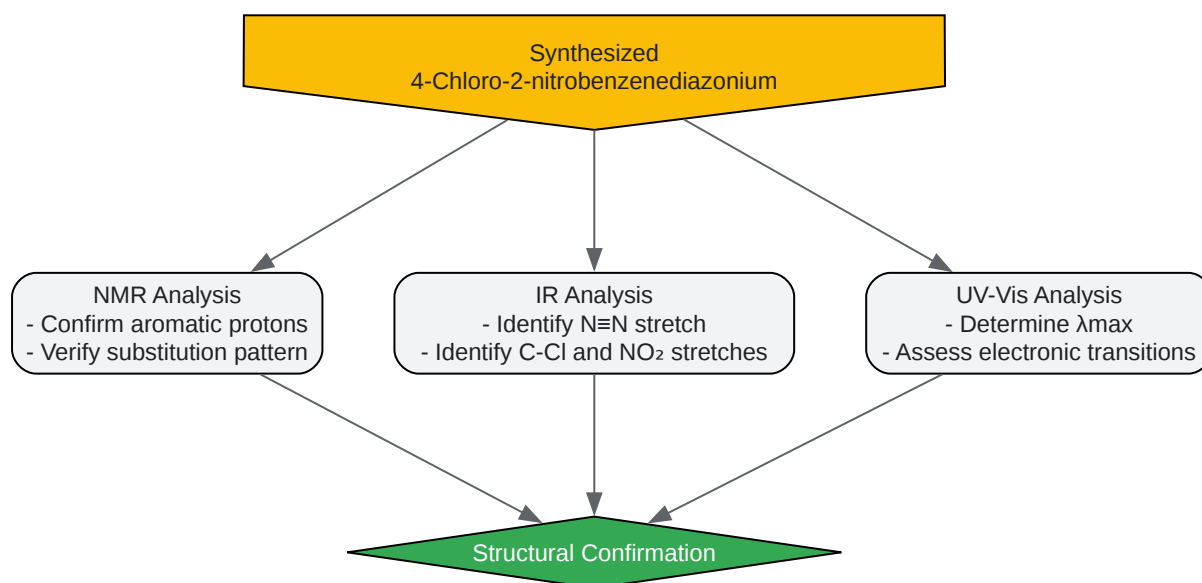


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Caption: Conceptual workflow for the synthesis and characterization of **4-Chloro-2-nitrobenzenediazonium**.

Logical Relationship for Spectroscopic Analysis

The logical flow for analyzing the spectroscopic data of a newly synthesized diazonium salt like **4-Chloro-2-nitrobenzenediazonium** would involve a multi-technique approach to confirm the structure.



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Caption: Logical workflow for the structural confirmation of **4-Chloro-2-nitrobenzenediazonium** using spectroscopic methods.

Conclusion and Future Outlook

The lack of publicly available experimental spectroscopic data for **4-Chloro-2-nitrobenzenediazonium** highlights a gap in the chemical literature. For researchers and drug development professionals, this necessitates either in-house synthesis and characterization or reliance on predictive models. The generation and publication of this data would be a valuable contribution to the scientific community, enabling more accurate research and development involving this compound. It is recommended that any future work on the synthesis of this diazonium salt includes a comprehensive spectroscopic characterization, with the data being made publicly accessible through open-access databases.

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References

- 1. 4-Chloro-2-nitrobenzenediazonium | C₆H₃ClN₃O₂⁺ | CID 84304 - PubChem [pubchem.ncbi.nlm.nih.gov]
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